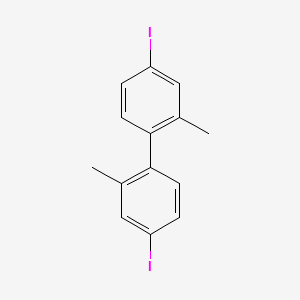

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFMNDMHTIOIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C2=C(C=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549768 | |

| Record name | 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69571-02-4 | |

| Record name | 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69571-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, a detailed potential synthetic route, and a discussion of the prospective applications of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in the field of drug development. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their structural rigidity and tunable electronic properties, which allow for the design of targeted therapeutic agents. This document aims to serve as a foundational resource for researchers investigating the potential of this and structurally related compounds.

Core Physical and Chemical Properties

This compound is a solid, halogenated aromatic compound.[1] The presence of iodine atoms and methyl groups on the biphenyl core significantly influences its physicochemical characteristics, which are crucial for its handling, reactivity, and potential biological interactions. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂I₂ | |

| Molecular Weight | 434.05 g/mol | |

| CAS Number | 69571-02-4 | |

| Appearance | Solid | [2] |

| Melting Point | 95-100 °C | [1] |

| Boiling Point | Not experimentally determined; Predicted for 4,4'-diiodobiphenyl: ~450.41 °C (723.56 K) | [3] |

| Solubility | Insoluble in water. Expected to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [4][5] |

| InChI | 1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 | |

| SMILES | Cc1cc(I)ccc1-c2ccc(I)cc2C |

Synthesis Methodology: A Proposed Experimental Protocol

Proposed Synthesis: Palladium-Catalyzed Homocoupling of 4-iodo-2-methylbenzene

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

4-iodo-2-methylbenzene (starting material)

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Dioxane (anhydrous)

-

Sodium carbonate (Na₂CO₃)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Experimental Procedure:

-

Preparation of the Boronic Ester Intermediate:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-iodo-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous dioxane to dissolve the reagents.

-

To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

-

Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

-

Suzuki-Miyaura Homocoupling:

-

To the crude reaction mixture containing the boronic ester, add a 2M aqueous solution of sodium carbonate (3.0 eq) and a second equivalent of 4-iodo-2-methylbenzene (1.0 eq).

-

Add another portion of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

-

Heat the mixture to 80-90 °C and stir vigorously until the starting materials are consumed, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed Suzuki-Miyaura Synthesis Workflow

Potential Applications in Drug Development and Signaling Pathways

Substituted biphenyls are a class of compounds with a broad spectrum of pharmacological activities.[7] While there is currently no specific data on the biological effects of this compound, its structural features suggest potential interactions with biological systems, particularly nuclear receptors.

Hypothetical Interaction with Nuclear Receptors:

Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes, making them attractive targets for drug discovery.[8][9] Certain polychlorinated biphenyls (PCBs) have been shown to interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and estrogen receptors (ERs), thereby disrupting normal endocrine signaling.[10][11] The di-iodo substitution pattern and the presence of methyl groups on the biphenyl scaffold of the title compound could allow it to fit into the ligand-binding pockets of various nuclear receptors, potentially acting as either an agonist or an antagonist.

Given the interest in developing modulators of nuclear receptors for the treatment of various diseases, including cancer and metabolic disorders, this compound represents a candidate for screening against a panel of these receptors. A hypothetical signaling pathway that could be investigated is its potential modulation of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug metabolism.

Caption: Hypothetical PXR Signaling Pathway Modulation

Rationale for Investigation: The lipophilic nature of this compound suggests it could readily cross cell membranes and interact with intracellular targets like PXR. Modulation of PXR activity can have significant implications for drug-drug interactions and the therapeutic efficacy of co-administered drugs. Therefore, evaluating this compound's effect on PXR-mediated gene expression, for example, of cytochrome P450 enzymes like CYP3A4, would be a valuable line of inquiry for drug development professionals.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. While its biological activity is yet to be determined, its structural similarity to other pharmacologically active biphenyls warrants screening for effects on key cellular targets, such as nuclear receptors. The proposed synthetic protocol and the hypothetical signaling pathway provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are essential to elucidate its biological profile and to determine its suitability as a lead compound in drug discovery programs.

References

- 1. 4,4 -Diiodo-2,2 -dimethyl-1,1 -biphenyl 97 69571-02-4 [sigmaaldrich.com]

- 2. 1,1'-Biphenyl,4,4'-diiodo-2,2'-dimethyl- | CymitQuimica [cymitquimica.com]

- 3. 4,4'-Diiododiphenyl [webbook.nist.gov]

- 4. 4,4'-dimethyl biphenyl, 613-33-2 [thegoodscentscompany.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4,4′-Diiodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs) as antiestrogens in MCF-7 human breast cancer cells: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl CAS number and identifiers

This technical guide provides a comprehensive overview of the chemical compound 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, focusing on its identifiers and key properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Identifiers and Properties

This compound is a halogenated aromatic compound. Its core identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

| Identifier Type | Value |

| CAS Number | 69571-02-4[1][2] |

| IUPAC Name | 4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene[2] |

| Chemical Formula | C₁₄H₁₂I₂[2] |

| Molecular Weight | 434.05 g/mol [2] |

| InChI | InChI=1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3[2] |

| InChIKey | WHFMNDMHTIOIMS-UHFFFAOYSA-N[2] |

| SMILES String | Cc1cc(I)ccc1-c2ccc(I)cc2C |

| Synonyms | 4,4'-Diiodo-2,2'-dimethylbiphenyl |

| Physical Form | Solid[3] |

| Melting Point | 95-100 °C |

| Purity | 97% (assay) |

Experimental Protocols

A representative, generalized workflow for the synthesis of a diiodobiphenyl derivative is presented below. It is important to note that this is an illustrative example and not a validated protocol for the synthesis of this compound.

Signaling Pathways

There is currently no available information in the reviewed literature to suggest the involvement of this compound in any specific biological signaling pathways. This compound is primarily documented as a chemical intermediate for organic synthesis.

Compound Identification Logic

The various identifiers for this compound are interconnected, providing different ways to describe and search for this chemical entity. The following diagram illustrates the logical relationship between these identifiers.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a key intermediate in various fields of chemical research and development. This document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.

Introduction

This compound is a halogenated aromatic compound with a biphenyl core structure. The presence of iodine atoms at the para positions and methyl groups at the ortho positions of the biphenyl system imparts unique chemical properties, making it a valuable building block in organic synthesis. Its applications span the development of novel polymers, liquid crystals, and as a precursor for various pharmaceutical compounds and organic materials. The strategic placement of the iodo groups allows for further functionalization through cross-coupling reactions, making it a versatile intermediate for the construction of more complex molecular architectures.

Proposed Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented. The first pathway involves a two-step sequence starting from 2-bromo-3-methylaniline, proceeding through an Ullmann coupling to form the biphenyl core, followed by a Sandmeyer reaction to introduce the iodo groups. The second, alternative pathway, involves the initial synthesis of 2,2'-dimethyl-1,1'-biphenyl, followed by direct electrophilic iodination.

Pathway 1: Ullmann Coupling followed by Sandmeyer Reaction

This classic approach offers a reliable method for the regioselective synthesis of the target compound.

Logical Relationship of Pathway 1

Caption: Synthetic route via Ullmann coupling and Sandmeyer reaction.

Step 1: Synthesis of 4,4'-Diamino-2,2'-dimethyl-1,1'-biphenyl (o-Tolidine) via Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. In this step, 2-bromo-3-methylaniline is coupled to form the diamino biphenyl intermediate.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add copper powder (2.0 eq) and 2-bromo-3-methylaniline (1.0 eq).

-

Add a high-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).

-

Heat the mixture to a temperature of 180-210 °C with vigorous stirring.

-

The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours to reach completion.

-

After cooling, the reaction mixture is filtered to remove the copper residue.

-

The filtrate is then subjected to steam distillation to remove the solvent.

-

The resulting crude o-tolidine is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a method to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[1]

Experimental Protocol:

-

Diazotization:

-

Dissolve o-tolidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[2]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (2.2 eq) dropwise, maintaining the temperature below 5 °C.[2]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt. The completion of diazotization can be checked with starch-iodide paper.[2]

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.[1]

-

Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.[1]

-

-

Work-up and Purification:

-

The crude product will precipitate from the solution.

-

Collect the solid by filtration and wash with cold water, followed by a wash with a sodium thiosulfate solution to remove any excess iodine.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

-

Pathway 2: Direct Iodination of 2,2'-Dimethyl-1,1'-biphenyl

This alternative route involves the synthesis of the biphenyl core first, followed by direct iodination.

Logical Relationship of Pathway 2

Caption: Alternative synthetic route via direct iodination.

Step 1: Synthesis of 2,2'-Dimethyl-1,1'-biphenyl

This intermediate can be prepared via several methods, including the coupling of Grignard reagents or a Suzuki-Miyaura coupling.

Experimental Protocol (Grignard Coupling):

-

Prepare the Grignard reagent, o-tolylmagnesium bromide, by reacting 2-bromotoluene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

In a separate flask, a suitable coupling catalyst, such as a nickel(II) or palladium(II) salt, is added.

-

The Grignard reagent is then slowly added to a solution of an aryl halide (e.g., 2-bromotoluene) in the presence of the catalyst.

-

The reaction is stirred at room temperature or gentle heating until completion.

-

The reaction is quenched with a dilute acid solution, and the organic layer is separated, washed, dried, and concentrated.

-

The crude 2,2'-dimethyl-1,1'-biphenyl is purified by distillation or column chromatography.

Step 2: Direct Iodination of 2,2'-Dimethyl-1,1'-biphenyl

Direct iodination of the biphenyl core can be achieved using an electrophilic iodinating agent.

Experimental Protocol:

-

Dissolve 2,2'-dimethyl-1,1'-biphenyl (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Add elemental iodine (I₂) (2.2 eq) and an oxidizing agent. A common oxidizing agent for this purpose is periodic acid (HIO₄) or nitric acid.[3]

-

The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine.

-

The product is extracted into an organic solvent, washed with water and brine, and dried over an anhydrous salt.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the target compound, this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂I₂ | [4] |

| Molecular Weight | 434.05 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 95-100 °C | |

| CAS Number | 69571-02-4 | [4] |

Note: Experimental yields are highly dependent on the specific reaction conditions and scale. The provided protocols are based on established chemical transformations, and yields should be optimized for specific laboratory conditions.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. The choice between the Ullmann/Sandmeyer route and the direct iodination route will depend on factors such as the availability of starting materials, desired purity, and scalability. Both methods provide access to this versatile building block, which is of significant interest to researchers in synthetic and medicinal chemistry. The provided experimental protocols and data serve as a valuable resource for the successful synthesis of this important compound.

References

Molecular structure and conformation of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

An In-depth Technical Guide on the Molecular Structure and Conformation of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound (C₁₄H₁₂I₂). It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document details the molecule's structural characteristics, with a focus on the conformational isomerism (atropisomerism) arising from steric hindrance. Detailed experimental protocols for its synthesis and characterization, including spectroscopic and crystallographic techniques, are presented.

Introduction

This compound is a halogenated and alkyl-substituted aromatic compound. Like other substituted biphenyls, its chemical and physical properties are largely dictated by the spatial arrangement of its two phenyl rings. The substituents at the ortho positions (2,2'-dimethyl) play a critical role in restricting the rotation around the central C1-C1' single bond. This restricted rotation leads to a stable, non-planar conformation, a phenomenon known as atropisomerism.[1] Understanding this twisted conformation is essential for predicting the molecule's interactions in various chemical and biological systems.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of two benzene rings linked by a covalent bond. Each ring is substituted with an iodine atom at the para-position (4 and 4') and a methyl group at the ortho-position (2 and 2'). The steric bulk of the ortho-methyl groups forces the phenyl rings out of planarity to minimize repulsive forces.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂I₂ | [3] |

| Molecular Weight | 434.05 g/mol | [3] |

| CAS Number | 69571-02-4 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 95-100 °C | [3] |

| InChI Key | WHFMNDMHTIOIMS-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(I)ccc1-c2ccc(I)cc2C | [3] |

Conformational Analysis

The conformation of biphenyl derivatives is defined by the torsional or dihedral angle (ψ) between the planes of the two aromatic rings. While biphenyl itself has a relatively low barrier to rotation, allowing for rapid interconversion between twisted conformers at room temperature, the introduction of bulky ortho substituents creates significant steric hindrance.[1][4]

For this compound, the ortho-methyl groups prevent the molecule from adopting a planar (ψ = 0°) or fully perpendicular (ψ = 90°) conformation. The lowest energy state is a twisted conformation with a dihedral angle estimated to be significantly greater than the ~45° observed for unsubstituted biphenyl in the gas phase.[4] This steric barrier to rotation is substantial, making the molecule a classic example of an atropisomer. If the substitution pattern were asymmetric, it could potentially be resolved into stable, non-superimposable enantiomers.[1] The energy barrier for racemization in such compounds typically needs to be 16-19 kcal/mole to allow for isolation at room temperature.[1]

Computational studies on similarly substituted biphenyls confirm that the most stable conformation is non-planar.[5][6][7] The balance between the stabilizing π-π overlap (favoring planarity) and the destabilizing steric repulsion of the ortho groups (favoring a twist) determines the final geometry.[2]

Spectroscopic and Crystallographic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-7.8 ppm. The methyl protons would appear as a singlet around δ 2.0-2.4 ppm. Data for the related 2,2'-dimethyl-1,1'-biphenyl shows aromatic signals at δ 7.09-7.25 ppm and a methyl singlet at δ 2.05 ppm.[8] |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-145 ppm region. The carbon bearing the iodine would be shifted upfield due to the heavy atom effect. The methyl carbons would appear around δ 20 ppm. |

| FT-IR | Characteristic peaks for C-H stretching of the aromatic rings and methyl groups (~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |

Table 3: Illustrative Crystallographic Data for a Related Compound (4,4′-Diiodo-3,3′-dimethoxybiphenyl)

| Parameter | Value |

| Formula | C₁₄H₁₂I₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8616 (14) |

| b (Å) | 7.7386 (15) |

| c (Å) | 13.435 (3) |

| β (°) | 102.43 (3) |

| Volume (ų) | 696.7 (2) |

| Data from a related structure used for illustrative purposes.[9] |

Experimental Protocols

Synthesis via Palladium-Catalyzed Cross-Coupling

A common method for synthesizing biphenyls is the Suzuki-Miyaura cross-coupling reaction. A plausible route for the target molecule involves the coupling of an arylboronic acid with an aryl halide.

Protocol:

-

Preparation of Arylboronic Acid: 2-methyl-4-iodophenylboronic acid can be prepared from 1-bromo-2-methyl-4-iodobenzene.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-2-methylaniline (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent mixture (e.g., toluene/ethanol/water) and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Single-Crystal X-ray Crystallography

This technique provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and the crucial dihedral angle.[10]

Protocol:

-

Crystal Growth: Grow single crystals of the purified compound. A common method is the slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane).[8][9]

-

Data Collection: Select a suitable crystal and mount it on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[9]

-

Structure Solution: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: Refine the atomic positions and thermal parameters by least-squares methods against the experimental data.

-

Validation: Validate the final structure using standard crystallographic checks.

NMR Spectroscopy

NMR spectroscopy is used to confirm the molecular structure in solution.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like TMS.

Visualized Workflows and Relationships

Caption: Workflow for the synthesis via Suzuki-Miyaura coupling.

Caption: Workflow for the structural characterization of the final product.

Caption: Logical relationship leading to atropisomerism in the molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. 4,4 ′-二碘-2,2′-二甲基-1,1 ′-联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 4,4′-Diiodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its application. This technical guide provides a detailed overview of the solubility of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in common organic solvents, addressing the need for structured data, experimental methodologies, and clear visual workflows.

Core Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 434.05 g/mol .[1] Its structure, characterized by a non-polar biphenyl core with two methyl groups and two iodine atoms, suggests a preference for non-polar and weakly polar organic solvents. The presence of iodine atoms increases the molecular weight and van der Waals forces, which can influence its interaction with various solvents.

Qualitative Solubility Data

Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that this information is predictive and should be confirmed by experimental determination. For similar biphenyl compounds, solvents like Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been shown to be effective.[2][3]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Sparingly Soluble | The large, non-polar biphenyl backbone should have some affinity for non-polar solvents, though strong crystal lattice forces in the solid may limit solubility. |

| Toluene | Soluble | The aromatic nature of toluene can favorably interact with the biphenyl rings, likely leading to good solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to dissolve this substituted biphenyl. |

| Tetrahydrofuran (THF) | Soluble | THF's ability to dissolve a variety of organic molecules suggests it will be a suitable solvent. | |

| Acetone | Moderately Soluble | The polarity of acetone may be sufficient to dissolve the compound, though likely to a lesser extent than less polar solvents. | |

| Acetonitrile | Sparingly Soluble | The high polarity of acetonitrile might not be ideal for the largely non-polar solute. | |

| Dimethylformamide (DMF) | Soluble | DMF is a powerful polar aprotic solvent known to dissolve many organic compounds, including those with aromatic and halogenated functionalities.[2][3][4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong solvent capable of dissolving a wide array of organic solids.[2][3] | |

| Polar Protic | Methanol | Sparingly Soluble | The hydrogen-bonding capability of methanol is not well-matched with the non-polar nature of the solute, likely resulting in poor solubility. |

| Ethanol | Sparingly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding are not expected to effectively solvate the compound. Recrystallization from ethanol is mentioned for a similar compound, 4,4'-diiodobiphenyl, implying some solubility at elevated temperatures.[5] | |

| Water | Insoluble | As a non-polar organic molecule, it is expected to be insoluble in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common laboratory techniques for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful filtration through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter) to avoid transferring any solid particles.

-

Solvent Evaporation and Mass Determination: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or a gentle stream of inert gas. The container with the dried solute is weighed again.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and high-throughput solubility screening.

-

Preparation of a Saturated Solution and Equilibration: Follow steps 1 and 2 of the Gravimetric Method.

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen solvent. These standards are injected into an HPLC system, and a calibration curve is generated by plotting the peak area against the concentration.

-

Sample Analysis: A filtered aliquot of the saturated solution is diluted with a known volume of the solvent. This diluted sample is then injected into the HPLC, and its peak area is measured.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original concentration of the saturated solution is then calculated by accounting for the dilution factor.

Visualizing Experimental Workflows and Logic

To further clarify the process of solubility determination, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical progression of solubility testing.

Caption: A generalized workflow for determining the solubility of a solid compound.

Caption: Logical relationship between the compound's polarity and its expected solubility.

References

- 1. This compound | C14H12I2 | CID 13797298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106117007A - A kind of preparation method of 4,4` diiodo biphenyl - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the versatile chemical intermediate, 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 2H | Ar-H (ortho to methyl) |

| ~7.2 - 7.3 | dd | 2H | Ar-H (meta to methyl, ortho to iodo) |

| ~7.0 - 7.1 | d | 2H | Ar-H (ortho to iodo) |

| ~2.1 - 2.2 | s | 6H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 147 | Ar-C (ipso, attached to other ring) |

| ~140 - 142 | Ar-C (ipso, attached to methyl) |

| ~138 - 140 | Ar-CH (ortho to iodo) |

| ~130 - 132 | Ar-CH (meta to methyl, ortho to iodo) |

| ~128 - 130 | Ar-CH (ortho to methyl) |

| ~92 - 94 | Ar-C (ipso, attached to iodo) |

| ~20 - 22 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2920 | Medium | C-H stretch (methyl) |

| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1470 - 1450 | Strong | C=C stretch (aromatic ring) |

| 850 - 800 | Strong | C-H bend (para-disubstituted ring) |

| ~500 | Strong | C-I stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 434 | 100 | [M]⁺ (Molecular ion) |

| 307 | Moderate | [M - I]⁺ |

| 180 | Moderate | [M - 2I]⁺ |

| 90 | Low | [C₇H₆]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound, based on established methodologies for the synthesis of similar biphenyl derivatives.

Synthesis of this compound via Ullmann Coupling

This procedure is adapted from known Ullmann coupling reactions for the synthesis of symmetrical biaryls.

Materials:

-

3-Iodo-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Copper powder (activated)

-

Toluene

-

Diatomaceous earth

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Diazotization: A solution of 3-iodo-2-methylaniline in aqueous HCl is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: A solution of potassium iodide in water is added to the cold diazonium salt solution. The mixture is slowly warmed to room temperature and then heated to 60 °C until nitrogen evolution ceases. The resulting mixture is cooled and extracted with diethyl ether. The organic layer is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,3-diiodo-2-methylbenzene.

-

Ullmann Coupling: A mixture of 1,3-diiodo-2-methylbenzene and activated copper powder in a high-boiling solvent such as DMF or nitrobenzene is heated at reflux for several hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of diatomaceous earth to remove the copper residues. The filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Search for Definitive Data

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive, publicly available crystal structure analysis for 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl could not be located. While the compound is commercially available and its basic chemical properties are documented, detailed crystallographic data from single-crystal X-ray diffraction studies—which would provide precise information on its three-dimensional structure, including unit cell parameters, bond lengths, bond angles, and torsion angles—does not appear to be published in the accessible scientific literature.

This technical overview, therefore, serves to outline the expected methodologies and the significance of such a study for researchers, scientists, and drug development professionals, while highlighting the current information gap.

The Significance of Crystal Structure Analysis

The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its chemical and physical properties. For a molecule like this compound, this information would be invaluable for several reasons:

-

Conformational Analysis: The dihedral angle between the two phenyl rings is a critical feature of biphenyl derivatives, influencing their overall shape and how they interact with other molecules. The steric hindrance introduced by the methyl groups at the 2 and 2' positions is expected to induce a significant twist in the biphenyl backbone. Quantifying this angle is crucial for computational modeling and structure-activity relationship (SAR) studies.

-

Intermolecular Interactions: Understanding the packing of molecules in the solid state reveals the nature and geometry of non-covalent interactions, such as halogen bonding (due to the iodine atoms) and van der Waals forces. These interactions are key to predicting physical properties like melting point, solubility, and crystal morphology.

-

Drug Design and Development: In the context of drug development, the shape and electronic properties of a molecule dictate its ability to bind to biological targets. A detailed crystal structure provides the foundational data for designing novel therapeutics and understanding their mechanism of action.

Standard Experimental Protocol for Crystal Structure Determination

Should a crystalline sample of this compound become available for analysis, the following experimental workflow would typically be employed.

Experimental Workflow

Caption: A generalized workflow for the determination of a molecule's crystal structure.

-

Synthesis and Purification: The initial step involves the synthesis of this compound, followed by rigorous purification to ensure high chemical purity, which is essential for growing high-quality single crystals.

-

Single Crystal Growth: A crucial and often challenging step is the growth of single crystals suitable for X-ray diffraction. Common methods include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain a final, accurate model of the crystal structure.

Data Presentation (Hypothetical)

If a crystal structure were determined, the quantitative data would be presented in tables similar to the following hypothetical examples:

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₄H₁₂I₂ |

| Formula weight | 434.05 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 9.876(3) Å, β = 105.45(2)° | |

| c = 14.567(5) Å, γ = 90° | |

| Volume | 1402.1(8) ų |

| Z | 4 |

| Density (calculated) | 2.054 Mg/m³ |

| Absorption coefficient | 4.567 mm⁻¹ |

| F(000) | 808 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.092 |

Table 2: Selected Bond Lengths and Angles (Hypothetical).

| Bond/Angle | Length (Å) / Degrees (°) |

| I(1)-C(4) | 2.105(3) |

| I(2)-C(4') | 2.103(3) |

| C(1)-C(1') | 1.495(4) |

| C(2)-C(7) | 1.510(5) |

| C(1)-C(1')-C(2') | 121.5(3) |

| C(4)-C(5)-C(6) | 120.1(3) |

| C(2)-C(1)-C(1')-C(6') (Dihedral Angle) | 65.8(4) |

Conclusion

While a detailed technical guide on the crystal structure analysis of this compound cannot be provided due to the absence of published experimental data, this whitepaper outlines the critical importance of such an analysis and the standard methodologies that would be employed. The determination of this crystal structure would provide significant insights for researchers in materials science and medicinal chemistry. The scientific community would benefit greatly from the public deposition of this data, should it become available in the future.

An In-depth Technical Guide to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. It details its IUPAC nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis via classical and modern coupling reactions. Furthermore, this guide explores the potential applications of this and structurally related compounds in drug development, particularly as modulators of key signaling pathways. The information is presented to support advanced research and development activities in medicinal chemistry and materials science.

Nomenclature and Chemical Identity

The compound with the common name this compound is systematically named under IUPAC nomenclature as 4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene [1]. Its chemical identity is further defined by the following identifiers.

| Identifier | Value |

| CAS Number | 69571-02-4[1] |

| Molecular Formula | C₁₄H₁₂I₂[1] |

| Molecular Weight | 434.05 g/mol [1] |

| InChI | 1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |

| InChIKey | WHFMNDMHTIOIMS-UHFFFAOYSA-N |

| SMILES | Cc1cc(I)ccc1-c2ccc(I)cc2C |

| Synonyms | 4,4'-Diiodo-2,2'-dimethylbiphenyl |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| Appearance | Solid |

| Melting Point | 95-100 °C |

| Assay | 97% |

| Hazards | Causes serious eye damage, Very toxic to aquatic life with long-lasting effects[1] |

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the biphenyl core. The methyl protons would appear as a singlet in the upfield region (around 2.0-2.5 ppm). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those bonded to iodine atoms being significantly shifted. The methyl carbons would appear at a characteristic upfield chemical shift.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-I stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (434.05 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods for the formation of biaryl compounds. The Ullmann coupling and the Suzuki-Miyaura coupling are two prominent and effective strategies.

Synthesis via Ullmann Coupling

The Ullmann coupling reaction provides a classical approach to symmetrical biphenyls through the copper-mediated coupling of aryl halides.

Reaction Principle: 2 moles of an aryl halide (in this case, 4-iodo-3-methyltoluene) react in the presence of a copper catalyst at elevated temperatures to form the corresponding symmetrical biphenyl.

Experimental Protocol:

-

Reactants:

-

4-iodo-3-methyltoluene

-

Copper powder (activated)

-

High-boiling point solvent (e.g., dimethylformamide or sand)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-iodo-3-methyltoluene and an equimolar amount of activated copper powder.

-

The reaction can be run neat or in a high-boiling solvent like DMF.

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, filter the mixture to remove the copper and copper salts. If no solvent was used, extract the product with a suitable organic solvent (e.g., toluene or dichloromethane) and then filter.

-

Wash the organic layer with dilute acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Logical Workflow for Ullmann Coupling:

Caption: General workflow for the synthesis of this compound via Ullmann coupling.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a more modern and versatile method that utilizes a palladium catalyst to couple an organoboron compound with an organohalide.

Reaction Principle: The cross-coupling of an arylboronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 4-iodo-2-methylphenylboronic acid with 4-iodo-3-methyltoluene or the homocoupling of 4-iodo-2-methylphenylboronic acid.

Experimental Protocol (Homocoupling):

-

Reactants:

-

4-iodo-2-methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

-

Procedure:

-

To a reaction flask, add 4-iodo-2-methylphenylboronic acid, the palladium catalyst (typically 1-5 mol%), and the base.

-

Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure product.

-

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the biphenyl scaffold is a privileged structure in medicinal chemistry. Substituted biphenyls are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors and nuclear receptor modulators. The presence of iodine atoms allows for further functionalization via cross-coupling reactions, making this compound a versatile building block for creating libraries of potential drug candidates.

As a Scaffold for Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The biphenyl moiety can serve as a core structure for designing inhibitors that target the ATP-binding site of protein kinases. The substituents on the biphenyl rings can be modified to achieve selectivity and potency for specific kinases.

Hypothetical Signaling Pathway Modulation:

Caption: A diagram illustrating the potential mechanism of a biphenyl derivative as a protein kinase inhibitor in a cellular signaling pathway.

As a Modulator of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. The biphenyl scaffold can mimic the structure of endogenous ligands, allowing for the design of selective nuclear receptor modulators (SNRMs). These modulators can have agonist, antagonist, or mixed activities, making them attractive therapeutic targets for a variety of diseases, including metabolic disorders, inflammation, and cancer.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. Its physicochemical properties make it a suitable building block for further chemical modifications. While its direct biological applications are yet to be fully explored, its structural features suggest significant potential in the field of drug discovery, particularly in the development of enzyme inhibitors and nuclear receptor modulators. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this and related biphenyl compounds.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a specialized aromatic iodide compound. The document outlines its chemical and physical properties, critical safety and handling protocols, and potential synthetic applications. This guide is intended to equip laboratory professionals with the necessary information for the safe and effective use of this compound in research and development settings.

Physicochemical Properties

This compound is a solid organic compound notable for its substituted biphenyl structure, which serves as a versatile scaffold in organic synthesis. A summary of its key physical and chemical properties is presented below.[1][2][3]

| Property | Data | Reference |

| Molecular Formula | C₁₄H₁₂I₂ | [2][3] |

| Molecular Weight | 434.05 g/mol | [1][2][4] |

| CAS Number | 69571-02-4 | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 95-100 °C | [1] |

| InChI Key | WHFMNDMHTIOIMS-UHFFFAOYSA-N | [1][2][3] |

Chemical Safety and Hazard Information

The safe handling of this compound is paramount. The compound is classified with specific hazards under the Globally Harmonized System (GHS).[2][4] All personnel should be thoroughly familiar with the Safety Data Sheet (SDS) before handling this chemical.

GHS Hazard Summary

| Hazard Class | Code | Statement |

| Serious Eye Damage | H318 | Causes serious eye damage.[2][4] |

| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects.[2][4] |

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to safety is crucial when working with this and similar chemical reagents. The following diagram illustrates the logical workflow for safe chemical handling.

References

- 1. 4,4 -Diiodo-2,2 -dimethyl-1,1 -biphenyl 97 69571-02-4 [sigmaaldrich.com]

- 2. This compound | C14H12I2 | CID 13797298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1'-Biphenyl,4,4'-diiodo-2,2'-dimethyl- | CymitQuimica [cymitquimica.com]

- 4. 4,4 -Diiodo-2,2 -dimethyl-1,1 -biphenyl 97 69571-02-4 [sigmaaldrich.com]

Commercial Availability and Technical Guide for 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of the chemical compound 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Introduction

This compound is a halogenated aromatic compound with a biphenyl backbone. The presence of two iodine atoms at the para positions and two methyl groups at the ortho positions of the biphenyl structure makes it a versatile building block in organic synthesis. The iodine moieties can readily participate in various cross-coupling reactions, such as Suzuki and Ullmann couplings, allowing for the construction of more complex molecular architectures. The methyl groups provide steric hindrance that can influence the conformation and properties of the resulting molecules. These structural features make this compound a compound of interest for applications in medicinal chemistry, polymer science, and the development of liquid crystals.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The typical purity and available quantities vary among suppliers. Researchers are advised to consult the suppliers' websites for the most up-to-date information on pricing and availability.

| Supplier | CAS Number | Molecular Weight | Purity | Additional Information |

| Fisher Scientific | 69571-02-4 | 434.05 g/mol | - | Catalog number and pricing available upon login to their website.[1] |

| BLD Pharm | 69571-02-4 | 434.05 g/mol | - | Storage recommendations: Keep in a dark place, sealed in dry, room temperature.[2] |

| Sigma-Aldrich | 69571-02-4 | 434.05 g/mol | 97% | Physical form: solid; Melting point: 95-100 °C.[3][4] |

| TCI America | 69571-02-4 | - | - | Available in 1-gram quantities; for professional research and industrial use only.[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning chemical reactions and for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂I₂ | PubChem[2][6] |

| Molecular Weight | 434.05 g/mol | PubChem[2][6] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Melting Point | 95-100 °C | Sigma-Aldrich[4] |

| CAS Number | 69571-02-4 | PubChem[2][6] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Ullmann Coupling

A potential synthetic approach involves the Ullmann coupling of 4-iodo-2-methylaniline. This would first require the diazotization of the amine, followed by a Sandmeyer-type reaction to introduce the second iodine atom, and then a copper-catalyzed coupling.

Caption: Proposed synthesis of this compound.

Disclaimer: This is a proposed pathway and would require experimental optimization.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in various fields of chemical synthesis.

Organic Synthesis

The diiodo functionality of this biphenyl derivative makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. For instance, the related compound 4,4'-diiodobiphenyl has been successfully used in carbonylative Suzuki coupling reactions to synthesize biphenyl-4,4'-diyl bis(phenyl-methanone).[7] This suggests that this compound could be similarly employed to create novel, sterically hindered biphenyl derivatives with potential applications in materials science and medicinal chemistry.

Caption: General scheme for Suzuki coupling using the target molecule.

Materials Science: Liquid Crystals and Polymers

Biphenyl derivatives are known to be key components in the synthesis of liquid crystals and high-performance polymers.[8][9] The rigid biphenyl core is a common mesogenic unit that helps in the formation of liquid crystalline phases. The diiodo functionality of this compound allows for its incorporation into polymer chains through various polymerization techniques, potentially leading to materials with unique thermal and optical properties. For example, other biphenyl derivatives like 4,4'-dihydroxybiphenyl are used as monomers in the synthesis of polyesters and other polymers.[8] While specific examples utilizing this compound were not found, its structure suggests it could serve as a valuable monomer for creating novel polymers and liquid crystalline materials.

Drug Discovery

Biphenyl moieties are present in a number of pharmacologically active molecules. The ability to functionalize the 4,4'-positions of the biphenyl scaffold through cross-coupling reactions makes this compound an attractive starting material for the synthesis of potential drug candidates. The introduction of various substituents can lead to the exploration of a wide chemical space in the search for new therapeutic agents.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential in organic synthesis, materials science, and drug discovery. Its diiodo functionality allows for facile derivatization through cross-coupling reactions, enabling the synthesis of a wide range of novel compounds. While a detailed, optimized synthesis protocol is not yet published, plausible synthetic routes can be designed based on established methodologies. Further research into the applications of this compound is warranted to fully explore its potential in creating new materials and therapeutic agents.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H12I2 | CID 13797298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of complex biaryl and polyaryl structures, which are of significant interest in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. This compound serves as an excellent substrate for double Suzuki couplings, allowing for the symmetrical or asymmetrical introduction of two new aryl or heteroaryl groups. The resulting tetra-substituted biphenyl scaffolds are prevalent in the development of novel therapeutics, organic light-emitting diodes (OLEDs), and advanced polymers.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables summarize typical reaction parameters and conditions for Suzuki coupling reactions involving aryl iodides. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Reagents and Stoichiometry for Double Suzuki Coupling

| Reagent | Stoichiometry (equiv.) | Notes |

| This compound | 1.0 | Limiting reagent. |

| Arylboronic Acid/Ester | 2.2 - 3.0 | A slight to moderate excess is typically used to drive the reaction to completion. |

| Palladium Catalyst | 0.01 - 0.05 (1-5 mol%) | See Table 2 for examples. |

| Ligand (if required) | 0.02 - 0.10 (2-10 mol%) | Dependent on the choice of palladium precursor. |

| Base | 2.0 - 4.0 | See Table 3 for examples. |

Table 2: Common Palladium Catalysts and Ligands

| Palladium Precursor | Ligand | Typical Loading (mol%) |

| Pd(PPh₃)₄ | None (pre-ligated) | 2 - 5 |

| Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | 1 - 3 (Pd), 2 - 6 (Ligand) |

| Pd(OAc)₂ | PPh₃, PCy₃ | 2 - 5 (Pd), 4 - 10 (Ligand) |

| PdCl₂(dppf) | None (pre-ligated) | 3 - 5 |

Table 3: Common Bases and Solvents

| Base | Solvent System | Typical Temperature (°C) |

| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | 80 - 120 |

| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O, Acetonitrile/H₂O | 80 - 100 |

| Cs₂CO₃ | Dioxane, THF, Toluene | 80 - 110 |

| Na₂CO₃ | DMF/H₂O, Toluene/Ethanol/H₂O | 85 - 100 |

Experimental Protocols

The following are generalized protocols for a double Suzuki coupling reaction using this compound. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for different arylboronic acids.

Protocol 1: Using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and K₂CO₃ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

-

Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

-

Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd₂(dba)₃ with a Ligand

Materials:

-

This compound

-

Arylboronic acid pinacol ester (2.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid pinacol ester (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).[1]

-

Seal the vial and purge with argon for 10 minutes.

-

Add 1,4-dioxane (3 mL) and water (0.5 mL) via syringe.[1]

-

Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.[1] Alternatively, the reaction can be heated conventionally at 100 °C for 8-16 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Use of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl as a monomer in polymerization

Application Notes: Polymerization of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Introduction

This compound is a halogenated aromatic monomer that holds potential for the synthesis of novel polymers. The presence of two iodine atoms at the 4 and 4' positions allows for the formation of a linear polymer chain through various cross-coupling reactions. The methyl groups at the 2 and 2' positions introduce a non-coplanar twist in the biphenyl unit, which can influence the solubility and thermal properties of the resulting polymer. This document provides an overview of the potential polymerization methods for this monomer and outlines a general experimental protocol based on established organometallic cross-coupling reactions.

Polymers derived from this compound are expected to be poly(2,2'-dimethyl-1,1'-biphenyl-4,4'-diyl), a type of polyphenylene. Such polymers are of interest for applications in high-performance plastics, organic electronics, and advanced materials due to their rigid backbone, thermal stability, and potential for further functionalization.

Polymerization Mechanisms

The polymerization of this compound can be achieved through several metal-catalyzed cross-coupling reactions that are effective for forming carbon-carbon bonds between aryl halides. The most common and suitable methods include Yamamoto coupling, Ullmann coupling, and Suzuki polycondensation.

-

Yamamoto Coupling: This method involves the dehalogenative polycondensation of aryl dihalides using a zero-valent nickel complex as the catalyst. It is a powerful tool for synthesizing a wide range of π-conjugated polymers.

-

Ullmann Reaction: The classic Ullmann reaction utilizes copper powder or copper salts at elevated temperatures to couple aryl halides. While effective, it often requires harsh reaction conditions. Modern modifications of the Ullmann reaction may offer milder alternatives.

-

Suzuki Polycondensation: This palladium-catalyzed cross-coupling reaction between an aryl dihalide and an aryl diboronic acid or ester is a versatile and widely used method for polymer synthesis, known for its mild reaction conditions and high functional group tolerance. To employ this method, the diiodo monomer would need to be coupled with a biphenyl diboronic acid or a similar comonomer.

The selection of the polymerization method will significantly impact the properties of the resulting polymer, such as molecular weight, polydispersity, and end-group functionality.

Experimental Protocols

Protocol 1: Polymerization via Yamamoto Coupling

This protocol describes a general procedure for the nickel-catalyzed homocoupling of this compound.

Materials:

-

This compound (monomer)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)

-

2,2'-Bipyridine (ligand)

-

N,N-Dimethylformamide (DMF), anhydrous

-